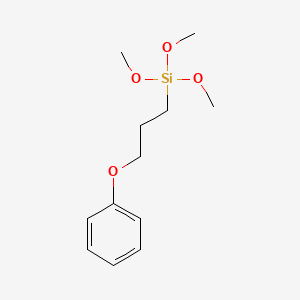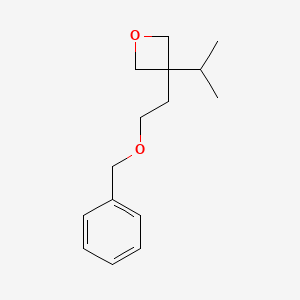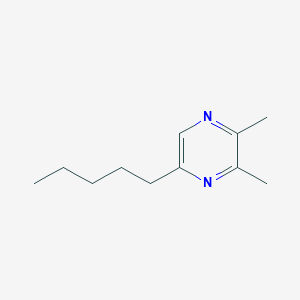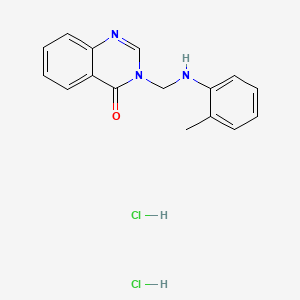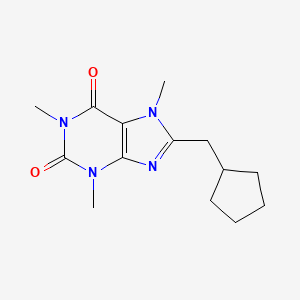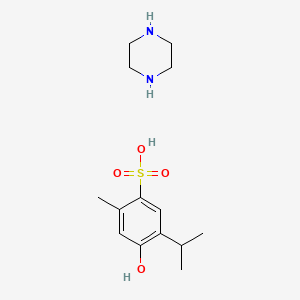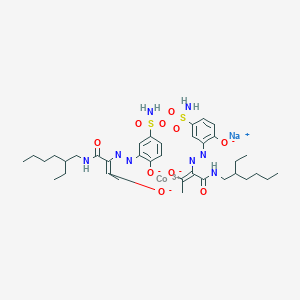
Sodium bis(2-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-N-(2-ethylhexyl)-3-oxobutyramidato(2-))cobaltate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) is a complex coordination compound with a molecular formula of C36H52CoN8O10S2Na and a molecular weight of 902.898650 g/mol . This compound is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves multiple steps. The general synthetic route includes the following steps:
Diazotization: The process begins with the diazotization of 5-aminosulfonyl-2-hydroxyphenylamine to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-ethylhexyl)-3-oxobutyramide to form the azo compound.
Complexation: The azo compound is then reacted with cobalt(III) ions in the presence of sodium ions to form the final complex.
Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions due to the presence of cobalt in different oxidation states.
Substitution Reactions: The azo group and the sulfonamide group can participate in substitution reactions under appropriate conditions.
Complexation Reactions: The compound can form complexes with other metal ions, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the manufacturing of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism of action of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) involves its ability to form stable complexes with various biomolecules. The cobalt center can coordinate with different ligands, influencing various biochemical pathways. The azo group can participate in electron transfer reactions, affecting cellular redox states .
Comparación Con Compuestos Similares
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) can be compared with similar compounds such as:
Sodium bis[2-[[5-(aminosulphonyl)-2-hydroxyphenyl]azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-): This compound has a similar structure but with a phenyl group instead of an ethylhexyl group.
Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-): This compound has a similar structure but with different substituents on the azo group.
The uniqueness of Sodium bis[2-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-N-(2-ethylhexyl)-3-oxobutyramidato(2-)]cobaltate(1-) lies in its specific substituents, which influence its chemical reactivity and applications.
Propiedades
Número CAS |
72403-31-7 |
|---|---|
Fórmula molecular |
C36H52CoN8NaO10S2 |
Peso molecular |
902.9 g/mol |
Nombre IUPAC |
sodium;cobalt(3+);2-[[(Z)-1-(2-ethylhexylamino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate |
InChI |
InChI=1S/2C18H28N4O5S.Co.Na/c2*1-4-6-7-13(5-2)11-20-18(25)17(12(3)23)22-21-15-10-14(28(19,26)27)8-9-16(15)24;;/h2*8-10,13,23-24H,4-7,11H2,1-3H3,(H,20,25)(H2,19,26,27);;/q;;+3;+1/p-4/b2*17-12-,22-21?;; |
Clave InChI |
ADUIEWJNWPIHHD-RSROFBEHSA-J |
SMILES isomérico |
CCCCC(CNC(=O)/C(=C(/[O-])\C)/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])CC.CCCCC(CNC(=O)/C(=C(/[O-])\C)/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])CC.[Na+].[Co+3] |
SMILES canónico |
CCCCC(CC)CNC(=O)C(=C(C)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-].CCCCC(CC)CNC(=O)C(=C(C)[O-])N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-].[Na+].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


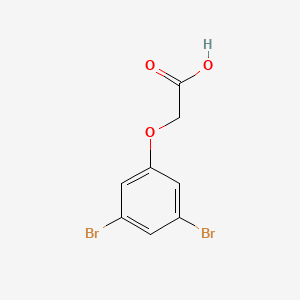
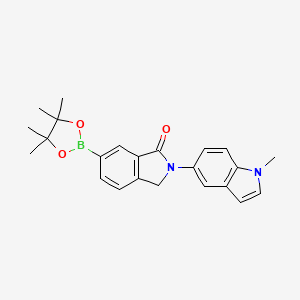
![N-[4-[[4-[(4-Hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]acetamide](/img/structure/B15345563.png)

![acetic acid; N-[2-(2-hydroxyethylamino)ethyl]octadecanamide](/img/structure/B15345569.png)

